molecular formula C20H22O3 B14112011 Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-

Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-

Cat. No.: B14112011
M. Wt: 310.4 g/mol
InChI Key: HTBHGFMQQGVRCT-WYMLVPIESA-N
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Description

"Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-" is a complex polycyclic ether-alcohol characterized by an 11-membered oxacycloundecin ring system fused to two benzene rings. Key structural features include:

  • A partially hydrogenated core (5,8,9,10-tetrahydro) enhancing conformational flexibility.
  • Substituents: 12-methoxy and 7-methyl groups, which influence electronic and steric properties.
  • 6E configuration, indicating a trans-geometry double bond critical for molecular interactions.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(10E)-17-methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol

InChI

InChI=1S/C20H22O3/c1-14-6-5-7-15-13-16(22-2)10-11-19(15)23-20-9-4-3-8-17(20)18(21)12-14/h3-4,8-13,18,21H,5-7H2,1-2H3/b14-12+

InChI Key

HTBHGFMQQGVRCT-WYMLVPIESA-N

Isomeric SMILES

C/C/1=C\C(C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC)O

Canonical SMILES

CC1=CC(C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- typically involves multi-step organic reactions. The process begins with the formation of the dibenzoxacycloundecin core through cyclization reactions. Subsequent steps involve the introduction of methoxy and methyl groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.

Scientific Research Applications

Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and bioactivities of related compounds:

Compound Name Core Structure Substituents Key Activities Source/Synthesis Reference
Target Compound Dibenz[b,j]oxacycloundecin 12-OMe, 7-Me, (6E) Hypothesized: Antimicrobial Synthetic/Unspecified N/A
Bauhinoxepin A Dibenz[b,f]oxepin Natural hydroxylation Antimycobacterial Bauhinia saccocalyx (plant)
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione Dibenz[b,e]oxepin 1-OH, 10-OMe, 6,11-dione Antimicrobial, Cytotoxic Marine fungus Beauveria bassiana
CF3/F-substituted dibenz[b,e]oxepins Dibenz[b,e]oxepin CF3, F, oximino moieties Antibacterial (Gram±) Synthetic
4-Chloro-7-methyl-dibenz[d,g]azecin-3-ol Dibenz[d,g]azecin 4-Cl, 7-Me Unspecified (structural analog) Synthetic
Substituted dibenz[b,f][1,4]oxazepin-11-one Dibenz[b,f]oxazepin 7-NH2, 10-Me Potential CNS modulation Synthetic
Key Observations:
  • Substituent Effects: Methoxy Groups: The 12-OMe in the target may enhance lipophilicity compared to hydroxylated natural analogs (e.g., bauhinoxepin A) . Halogenation: Chloro (Cl) and trifluoromethyl (CF3) substituents in analogs improve antibacterial potency by modulating electron density .
  • Stereochemistry : The (6E) configuration in the target could enforce a planar conformation, akin to rigidified dibenzoxepins with double bonds (e.g., ), enhancing target selectivity .

Biological Activity

Dibenz[b,j]oxacycloundecin-5-ol, specifically the derivative 5,8,9,10-tetrahydro-12-methoxy-7-methyl-, (6E)-, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a dibenzoxacycloundecin structure, characterized by a fused ring system that contributes to its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that dibenz[b,j]oxacycloundecin derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that dibenzoxacycloundecins possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways.

The mechanisms by which dibenz[b,j]oxacycloundecin derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Certain derivatives act as enzyme inhibitors, disrupting metabolic processes in target organisms.
  • Interaction with Cellular Receptors : The compounds may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

A study focusing on the antimicrobial efficacy of dibenz[b,j]oxacycloundecins revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate promising antimicrobial potential against both bacterial and fungal pathogens.

Anticancer Activity

In vitro studies have assessed the anticancer effects of dibenz[b,j]oxacycloundecin derivatives on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)20.5Cell cycle arrest
A549 (Lung Cancer)18.3Inhibition of proliferation

The data suggest that these compounds can effectively inhibit cancer cell growth through multiple mechanisms.

Anti-inflammatory Effects

Research into the anti-inflammatory properties showed that dibenz[b,j]oxacycloundecins can reduce the production of pro-inflammatory cytokines in activated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-612060

This highlights the compound's potential as an anti-inflammatory agent.

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